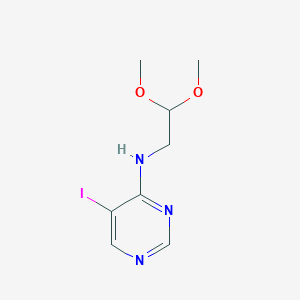
N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and an N-(2,2-dimethoxyethyl) group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
N-(2,2-Dimethoxyethyl) Substitution: The N-(2,2-dimethoxyethyl) group is introduced through nucleophilic substitution reactions using appropriate reagents like 2,2-dimethoxyethanamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2,2-dimethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The iodine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential antiviral and anticancer properties.
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or diagnostic effect.
Comparaison Avec Des Composés Similaires
- N-(2,2-Dimethoxyethyl)pyrimidin-2-amine
- N-(3,3-Diethoxypropyl)pyrimidin-2-amine
- N-(4,4-Diethoxybutyl)pyrimidin-2-amine
Comparison: N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine is unique due to the presence of both the iodine atom and the N-(2,2-dimethoxyethyl) group. This combination imparts distinct chemical and biological properties, making it a valuable compound for specific applications. The iodine atom enhances its reactivity in substitution reactions, while the N-(2,2-dimethoxyethyl) group provides stability and solubility.
Propriétés
Formule moléculaire |
C8H12IN3O2 |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C8H12IN3O2/c1-13-7(14-2)4-11-8-6(9)3-10-5-12-8/h3,5,7H,4H2,1-2H3,(H,10,11,12) |
Clé InChI |
TVZWIMKJOOKAKO-UHFFFAOYSA-N |
SMILES canonique |
COC(CNC1=NC=NC=C1I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



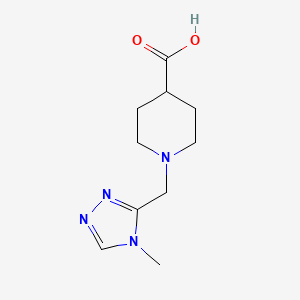


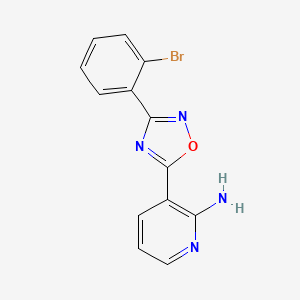
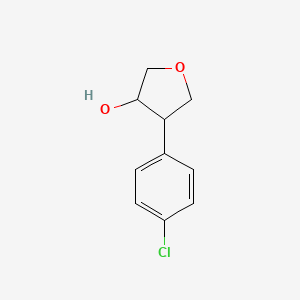
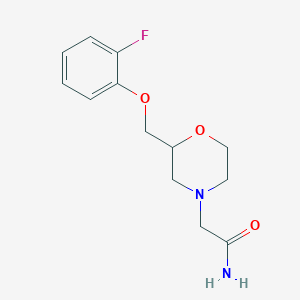
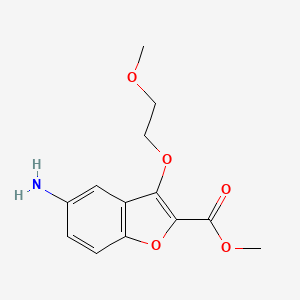
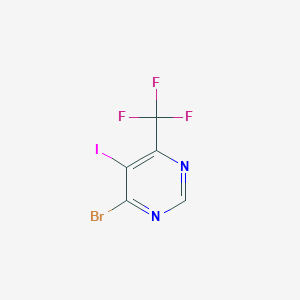
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)

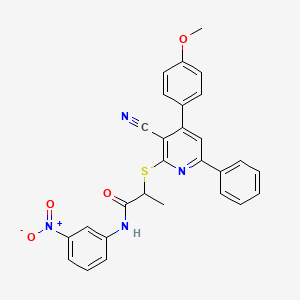
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)

